Ardisiacrispin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

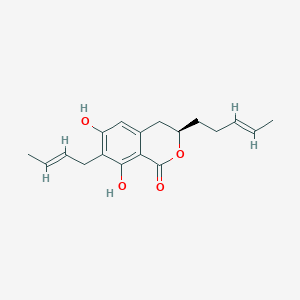

Ardisiacrispin B is a naturally occurring triterpene saponin found in the roots of Ardisia crispa, a medicinal plant traditionally used in Asian cultures for its anti-inflammatory and anti-tumor properties . This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ardisiacrispin B is typically extracted from the roots of Ardisia crispa using solvent extraction methods. The process involves the use of solvents such as hexane, followed by macroporous adsorption resin column separation and further purification steps . The compound is then isolated and characterized using techniques like gas chromatography-mass spectrometry (GC-MS) .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Ardisia crispa roots. The roots are first dried and ground into a fine powder, which is then subjected to solvent extraction. The extract is concentrated and purified using column chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Ardisiacrispin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity .

Common Reagents and Conditions:

Substitution: Substitution reactions often involve nucleophiles such as halides or amines, which replace specific atoms or groups within the molecule.

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities .

Scientific Research Applications

Chemistry:

- Used as a precursor for synthesizing novel triterpene derivatives with potential therapeutic applications .

Biology:

- Investigated for its role in modulating cellular pathways and its effects on cell proliferation and apoptosis .

Medicine:

- Demonstrated significant anti-tumor activity in various cancer cell lines, including drug-resistant phenotypes .

- Exhibits anti-inflammatory properties by inhibiting the secretion of pro-inflammatory cytokines such as NO, TNF-α, and IL-1β .

Industry:

Mechanism of Action

Ardisiacrispin B exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory Mechanism: The compound primarily affects the PI3K-AKT pathway, inhibiting the expression of key proteins involved in inflammation.

Anti-tumor Mechanism: this compound induces apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

Comparison with Similar Compounds

Ardisiacrispin B is unique among triterpene saponins due to its specific structural features and biological activities. Similar compounds include:

Bergenin: Known for its anti-inflammatory and anti-tumor properties.

11-O-Galloylbergenin: Exhibits similar anti-inflammatory effects but differs in its molecular structure and specific biological activities.

This compound stands out due to its dual action in inducing both apoptosis and ferroptosis in cancer cells, making it a promising candidate for further drug development .

Properties

Molecular Formula |

C53H86O22 |

|---|---|

Molecular Weight |

1075.2 g/mol |

IUPAC Name |

(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |

InChI |

InChI=1S/C53H86O22/c1-23-32(58)36(62)39(65)43(69-23)75-42-38(64)34(60)25(19-55)71-46(42)72-26-20-67-45(41(35(26)61)74-44-40(66)37(63)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)14-15-52(29,22-68-53)30(57)17-51(50,53)7/h21,23-46,54-55,57-66H,8-20,22H2,1-7H3/t23-,24+,25+,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36+,37-,38-,39+,40+,41+,42+,43-,44-,45-,46-,48-,49-,50+,51-,52+,53-/m0/s1 |

InChI Key |

ZDIHSHLFPFGAGP-LLEYBADXSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3COC(C(C3O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)CO)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CO[C@H]([C@@H]([C@H]3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CC[C@@]89[C@@H]1C[C@@](CC[C@]1(CO8)[C@@H](C[C@]9([C@@]7(CC[C@H]6C5(C)C)C)C)O)(C)C=O)C)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3COC(C(C3O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)CO)O)O)O)O)O |

Synonyms |

3 beta -O-(alpha-L-rhamnopyranosyl-(1-2)-O-beta-D-glucopyranosyl-(1-4)-(O-beta-D-glucopyranosyl-(1-2))-alpha-L-arabinopyranosyl)-16 alpha-hydroxy-13 beta,28-epoxyolean-30-al ardisiacrispin B |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

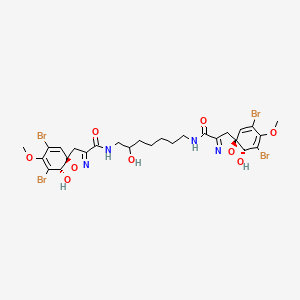

![(4R)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12S,15S,18R,19R)-9-benzyl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12,15-tri(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(5-hydroxy-7-methyloctanoyl)amino]-5-oxopentanoic acid](/img/structure/B1248915.png)

![[(1S)-1-[(6-Aminopurin-9-yl)methyl]-2-hydroxy-ethoxy]methyl-(2-octadecoxyethoxy)phosphinic acid](/img/structure/B1248917.png)